Chrysophanol 1-triglucoside

Overview

Description

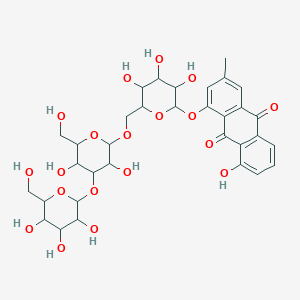

Chrysophanol 1-triglucoside belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds . It is an anthraquinone isolated from Cassia obtusifolia .

Molecular Structure Analysis

Detailed solvent and temperature effects on the experimental 1H-NMR chemical shifts of the natural products chrysophanol are reported for the investigation of hydrogen bonding, solvation, and conformation effects in solution .Scientific Research Applications

Anticancer Activity

Chrysophanol exhibits significant anticancer properties . It has been found to induce apoptosis in cancer cells and inhibit tumor growth. The compound’s ability to interfere with the cell cycle of cancer cells makes it a promising candidate for cancer therapy research .

Antiviral Properties

Research has shown that chrysophanol can exert antiviral effects . Its mechanism involves inhibiting the replication of viruses, which could be beneficial in treating viral infections and diseases .

Anti-diabetic Effects

Chrysophanol has been identified to have anti-diabetic effects by stimulating the phosphorylation of Insulin receptor substrate-1 (IRS-1). This antagonistic effect on its inhibitor, PTP 1B, is a key target of the insulin signaling pathway, suggesting its potential in diabetes management .

Anti-inflammatory Applications

The compound’s anti-inflammatory properties make it useful in the study of chronic inflammatory diseases. It can modulate inflammatory pathways, providing relief from inflammation-related symptoms .

Hepatoprotective Effects

Chrysophanol offers hepatoprotective benefits , protecting the liver from damage caused by toxins or diseases. Its ability to enhance liver function is vital for developing treatments for liver conditions .

Neuroprotective Potential

With its neuroprotective capabilities , chrysophanol is being researched for its effectiveness in protecting nerve cells from damage. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiulcer Activity

The compound has shown promise in antiulcer studies , where it helps in preventing the formation of gastric ulcers. Its therapeutic action against ulcers could lead to new treatments for gastrointestinal disorders .

Antimicrobial Effects

Lastly, chrysophanol’s antimicrobial activity is noteworthy. It has been effective against a range of microbial pathogens, which could be crucial in combating antibiotic-resistant infections .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWISUOFXLRAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Chrysophanol 1-triglucoside | |

CAS RN |

120181-07-9 | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 - 286 °C | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)